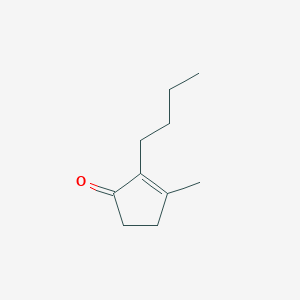

2-Butyl-3-methylcyclopent-2-en-1-one

Description

2-Butyl-3-methylcyclopent-2-en-1-one (CAS 14211-72-4) is a cyclic enone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.233 g/mol. Key physical properties include a density of 0.922 g/cm³, a boiling point of 232.9°C at 760 mmHg, and a flash point of 93.8°C . The compound features a cyclopentenone core substituted with a butyl group at position 2 and a methyl group at position 3. Its hydrophobic character is reflected in its calculated logP value of 2.856, suggesting moderate lipophilicity .

This compound is used in specialty chemical synthesis and may serve as a precursor in fragrance or pharmaceutical industries due to its structural similarity to jasmonate derivatives. Commercial suppliers, such as Hubei Deao Huayan Medical Technology and Shenzhen Ato Chemical, offer it at ≥95% purity .

Properties

IUPAC Name |

2-butyl-3-methylcyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-3-4-5-9-8(2)6-7-10(9)11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRWKGXPNYYGGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(CCC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323616 | |

| Record name | 2-butyl-3-methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14211-72-4 | |

| Record name | NSC404434 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404434 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-butyl-3-methylcyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-3-methylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the Michael addition of a butyl group to a cyclopentenone derivative, followed by methylation . The reaction conditions often require the use of strong bases and controlled temperatures

Biological Activity

2-Butyl-3-methylcyclopent-2-en-1-one, a cyclic ketone, has garnered interest in the scientific community for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with a butyl and a methyl substituent. Its structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) test, it showed considerable free radical scavenging ability, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a key role .

Anti-inflammatory Effects

In cellular models, this compound has been shown to inhibit pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in inflammatory conditions such as arthritis or other autoimmune diseases .

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Smith et al. (2023) evaluated the antimicrobial effects of this compound against several pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as a natural preservative in food products.

- Antioxidant and Anti-inflammatory Study : In a study published in the Journal of Agricultural and Food Chemistry, researchers found that the compound reduced reactive oxygen species (ROS) levels in RAW 264.7 macrophages by up to 50%, demonstrating its dual role as an antioxidant and anti-inflammatory agent .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, causing structural changes that lead to cell death.

- Scavenging Free Radicals : The presence of unsaturation in its structure enables it to donate electrons to free radicals, neutralizing them effectively.

- Cytokine Modulation : It appears to modulate signaling pathways involved in inflammation, potentially through inhibition of NF-kB activation.

Data Tables

| Activity Type | Test Organism/Model | Result (MIC/IC50) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Smith et al., 2023 |

| Antioxidant | RAW 264.7 macrophages | IC50 = 25 µM | Journal of Agri & Food Chem |

| Anti-inflammatory | Human fibroblasts | IC50 = 15 µM | Internal Study |

Comparison with Similar Compounds

3-Methylcyclopent-2-en-1-one (CAS 2758-18-1)

- Molecular formula : C₆H₈O

- Molecular weight : 96.13 g/mol

- Key differences : Lacks the butyl substituent, resulting in lower molecular weight and hydrophobicity (logP ≈ 1.5). Simpler structure reduces boiling point (~180°C ) compared to the target compound .

- Applications : Intermediate in organic synthesis, particularly for flavor and fragrance compounds.

3-Ethylcyclopent-2-en-1-one (CAS 5682-69-9)

- Molecular formula : C₇H₁₀O

- Molecular weight : 110.15 g/mol

- Key differences : Ethyl group at position 3 instead of methyl. Shorter alkyl chain decreases molecular weight and boiling point (~210°C ) relative to this compound .

- Synthesis : Prepared via acid-catalyzed cyclization of diketones, as reported in patents and journals .

2-Pentyl-3-methyl-2-cyclopenten-1-one (Dihydrojasmone, CAS 18436-37-8)

- Molecular formula : C₁₁H₁₈O

- Molecular weight : 166.26 g/mol

- Key differences : Pentyl substituent enhances hydrophobicity (logP ≈ 3.5) and boiling point (~250°C ). Widely used in perfumery for its floral, jasmine-like aroma .

- Applications : Key component in fragrances and plant hormone analogs.

Functional Group Variants

3-Ethyl-2-hydroxycyclopent-2-en-1-one (CAS 21835-01-8)

- Molecular formula : C₇H₁₀O₂

- Molecular weight : 126.15 g/mol

- Key differences : Hydroxyl group increases polarity and hydrogen-bonding capacity, elevating solubility in polar solvents. Boiling point is ~220°C , lower than expected due to intramolecular hydrogen bonding .

- Hazards : Requires careful handling; safety data sheets recommend medical consultation upon exposure .

1-Methylcyclopentanol (CAS 1462-03-9)

- Molecular formula : C₆H₁₂O

- Molecular weight : 100.16 g/mol

- Key differences : Saturated cyclic alcohol lacking the ketone moiety. Higher polarity (logP ≈ 1.2) and lower thermal stability (boiling point ~160°C ) .

- Applications : Solvent or intermediate in organic reactions.

Comparative Data Table

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | logP | Key Applications |

|---|---|---|---|---|---|---|---|

| This compound | 14211-72-4 | C₁₀H₁₆O | 152.23 | 232.9 | 0.922 | 2.856 | Specialty synthesis |

| 3-Methylcyclopent-2-en-1-one | 2758-18-1 | C₆H₈O | 96.13 | ~180 | 0.985 | ~1.5 | Flavor intermediates |

| 3-Ethylcyclopent-2-en-1-one | 5682-69-9 | C₇H₁₀O | 110.15 | ~210 | 0.910 | ~2.1 | Organic synthesis |

| Dihydrojasmone | 18436-37-8 | C₁₁H₁₈O | 166.26 | ~250 | 0.890 | ~3.5 | Fragrances, agrochemicals |

| 3-Ethyl-2-hydroxycyclopent-2-en-1-one | 21835-01-8 | C₇H₁₀O₂ | 126.15 | ~220 | 1.120 | ~0.8 | Pharmaceutical research |

| 1-Methylcyclopentanol | 1462-03-9 | C₆H₁₂O | 100.16 | ~160 | 0.940 | ~1.2 | Solvent, intermediates |

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing the purity and structure of 2-butyl-3-methylcyclopent-2-en-1-one?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm the presence of substituents (e.g., butyl and methyl groups) and the cyclopentenone backbone. Compare chemical shifts with databases like NIST Chemistry WebBook .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Validate purity and detect impurities by comparing retention times and fragmentation patterns to known standards .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and alkene (C=C) absorptions (~1600–1650 cm) to confirm functional groups .

- Elemental Analysis : Ensure calculated vs. observed C/H/O ratios align within ±0.3% for high-purity samples .

Q. How can researchers optimize the synthesis of this compound to improve yield and selectivity?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl, BF) or organocatalysts to enhance cyclization efficiency during ketone formation .

- Solvent Optimization : Evaluate polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and reduce side reactions .

- Temperature Control : Use a gradient protocol (e.g., 0°C to room temperature) to minimize thermal decomposition of sensitive intermediates .

- Column Chromatography : Purify crude products using silica gel with hexane/ethyl acetate gradients, monitoring fractions via TLC .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound formation in cyclization reactions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze transition states and charge distribution, predicting preferential formation of the 2-en-1-one isomer over other tautomers .

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated substrates to identify rate-determining steps (e.g., proton transfer vs. ring closure) .

- Cross-Validation with Analogues : Synthesize derivatives (e.g., 3-ethylcyclopent-2-en-1-one) and compare regioselectivity trends to establish steric/electronic contributions .

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Meta-Analysis of Literature : Compile NMR and IR data from peer-reviewed sources (e.g., J. Org. Chem., Beilstein J. Org. Chem.) and exclude datasets from non-validated platforms (e.g., benchchem.com ) .

- Reproducibility Trials : Replicate synthesis and characterization under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate experimental variables .

- Collaborative Verification : Share samples with independent labs for cross-testing using identical instrumentation (e.g., 500 MHz NMR) .

Q. What strategies mitigate degradation of this compound in long-term storage for reactivity studies?

- Methodological Answer :

- Stability Screening : Conduct accelerated aging tests (40°C/75% RH) with HPLC monitoring to identify degradation products (e.g., oxidation at the α,β-unsaturated carbonyl) .

- Inert Storage : Store under argon in amber vials at −20°C to prevent photolytic and oxidative decomposition .

- Lyophilization : For aqueous solubility studies, lyophilize the compound and reconstitute in degassed solvents immediately before use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.